6-Fluoroquinoline-8-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoroquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZCFXPRLZWBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoroquinoline 8 Sulfonyl Chloride
Strategies for the Introduction of the Fluorine Moiety onto the Quinoline (B57606) Scaffold
The incorporation of a fluorine atom at the 6-position of the quinoline ring is a critical first step in the synthesis of the target molecule. This is typically achieved by employing starting materials that already contain the fluorine substituent. A common and effective strategy involves the Skraup synthesis, a classic method for quinoline synthesis. This reaction utilizes a fluorinated aniline, specifically 4-fluoroaniline, which reacts with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to construct the quinoline ring system with the fluorine atom positioned at the desired location.
Another prevalent method begins with the synthesis of 6-fluoro-8-nitroquinoline. fordham.edu This intermediate can then be catalytically reduced, for example using hydrogen gas with a palladium catalyst, to yield 8-amino-6-fluoroquinoline. fordham.edu This amino-substituted fluoroquinoline serves as a versatile precursor for the subsequent introduction of the sulfonyl chloride group.
The table below summarizes key precursors for the synthesis of the 6-fluoroquinoline (B108479) scaffold.
| Starting Material | Reaction/Product | Key Application |
| 4-Fluoroaniline | Skraup Synthesis to 6-fluoroquinoline | Direct formation of the fluoroquinoline core |
| 6-Fluoro-8-nitroquinoline | Reduction to 8-amino-6-fluoroquinoline | Precursor for Sandmeyer-type reactions |
Classical Sulfonylation Reactions for Sulfonyl Chloride Formation
Traditional methods for the formation of the sulfonyl chloride group on an aromatic ring, such as the quinoline system, often involve harsh reagents and conditions. These methods remain relevant due to their straightforwardness and scalability.
The direct chlorosulfonation of 6-fluoroquinoline represents a primary and classical approach to introduce the sulfonyl chloride group at the 8-position. This electrophilic aromatic substitution reaction is typically carried out by treating 6-fluoroquinoline with an excess of chlorosulfonic acid. The reaction mechanism involves the in-situ formation of sulfur trioxide, a powerful electrophile, which attacks the electron-rich position 8 of the quinoline ring. The subsequent workup with a chlorinating agent, such as thionyl chloride, converts the resulting sulfonic acid into the desired 6-fluoroquinoline-8-sulfonyl chloride. A patent for the production of quinoline-8-sulfonyl chloride describes reacting quinoline with chlorosulfonic acid until the starting material is consumed, followed by reaction with thionyl chloride to yield the final product. google.com This methodology is directly applicable to the fluorinated analogue.
The general reaction conditions for this method are outlined in the table below.
| Reagent | Role | Typical Conditions |
| Chlorosulfonic Acid | Sulfonating and chlorinating agent | Excess reagent, elevated temperatures |
| Thionyl Chloride | Chlorinating agent | Used in the workup stage |
Phosphorus oxychloride is a versatile reagent in organic synthesis, often employed as a dehydrating and chlorinating agent. While not typically used for the direct introduction of a sulfonyl group, it plays a crucial role in the conversion of sulfonic acids to their corresponding sulfonyl chlorides. In a two-step process, 6-fluoroquinoline can first be sulfonated using fuming sulfuric acid to produce 6-fluoroquinoline-8-sulfonic acid. The isolated sulfonic acid can then be treated with phosphorus oxychloride to yield this compound. This method offers an alternative to the direct one-pot chlorosulfonation and can sometimes provide cleaner reaction profiles.
| Step | Reagent | Product |
| 1. Sulfonation | Fuming Sulfuric Acid | 6-Fluoroquinoline-8-sulfonic acid |
| 2. Chlorination | Phosphorus Oxychloride | This compound |
Advanced and Modern Synthetic Approaches
More contemporary methods for the synthesis of sulfonyl chlorides often provide milder reaction conditions, greater functional group tolerance, and improved safety profiles compared to classical approaches.
The Sandmeyer reaction is a powerful and widely used method for the conversion of primary aromatic amines into a variety of functional groups via a diazonium salt intermediate. organic-chemistry.orgnih.gov This approach is particularly well-suited for the synthesis of this compound, starting from 8-amino-6-fluoroquinoline.
The process involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a mineral acid, such as hydrochloric acid) at low temperatures to form the corresponding diazonium salt. This intermediate is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. The sulfur dioxide inserts into the carbon-nitrogen bond, and subsequent loss of nitrogen gas followed by chlorination yields the desired sulfonyl chloride. This method is often favored for its reliability and the ready availability of the amino precursor. nih.gov
A general representation of the Sandmeyer-type synthesis is provided below.
| Step | Reagents | Intermediate/Product |
| 1. Diazotization | 8-amino-6-fluoroquinoline, NaNO₂, HCl | 6-Fluoroquinoline-8-diazonium chloride |
| 2. Sulfonylchlorination | SO₂, CuCl | This compound |
Oxidative chlorosulfonation represents a modern and efficient strategy for the synthesis of sulfonyl chlorides from various sulfur-containing precursors, such as thiols or disulfides. While a direct application to a 6-fluoroquinoline-8-thiol might be less common due to the precursor's stability, the principles of this methodology are noteworthy.
In a typical oxidative chlorosulfonation, a thiol is treated with a chlorinating agent and an oxidant in an aqueous or biphasic medium. The reaction proceeds through the formation of a sulfenyl chloride, which is then oxidized to the sulfonyl chloride. A variety of reagents can be employed for this transformation, offering a range of reaction conditions. This approach is valued for its potential to avoid the use of harsh sulfonating agents. While not a primary route for the title compound, it showcases the ongoing development in sulfonyl chloride synthesis.
Copper-Catalyzed Site-Selective Functionalization and Cyclization Strategies for Quinoline Scaffolds
The functionalization of quinoline scaffolds is a cornerstone of synthetic organic chemistry, providing access to a wide array of biologically active molecules. nih.gov Copper-catalyzed reactions, in particular, have emerged as powerful tools for the site-selective modification of quinoline rings. These methods offer an efficient and direct way to construct and derivatize quinoline-based compounds, which are integral to pharmaceuticals and agrochemicals. researchgate.net
Transition-metal-catalyzed C–H functionalization provides an atom-economical approach to introduce various functional groups onto the quinoline core. acs.org While many methods focus on the C2 position, strategies for functionalizing other positions, such as C5 and C8, are of significant interest. researchgate.netacs.org For instance, copper(I)-catalyzed C5-sulfonylation of 8-aminoquinolines has been achieved using a bidentate-chelation assistance strategy. This reaction is compatible with a broad range of quinoline substrates and arylsulfonyl chlorides. nih.govacs.org Mechanistic studies, including density functional theory (DFT), suggest the involvement of a single-electron-transfer (SET) process in this transformation. nih.govacs.org This approach highlights the potential for activating remote C-H bonds, a notable challenge in organic synthesis. researchgate.net
In addition to C-H activation, copper catalysis is also employed in the construction of the quinoline ring itself. One such method involves the tandem annulation of alkynyl imines with diazo compounds. organic-chemistry.org This process, which proceeds through the in situ formation of an allene intermediate followed by intramolecular electrocyclization, yields C4-functionalized quinolines under mild conditions and with high functional-group tolerance. organic-chemistry.org The optimization of this reaction has identified CuI as the most effective catalyst and dimethylformamide (DMF) as the optimal solvent, achieving yields up to 92%. organic-chemistry.org
While direct copper-catalyzed C8 sulfonylation of a 6-fluoroquinoline is not explicitly detailed in the provided sources, the existing methodologies for regioselective functionalization of quinolines suggest a plausible pathway. The use of directing groups, such as the 8-amino group, has been shown to effectively guide sulfonyl groups to other positions on the quinoline ring, which could be adapted for the synthesis of 8-sulfonyl chlorides. nih.govacs.org
Precursor Synthesis and Intermediate Transformations for this compound
The synthesis of this compound relies on the preparation of key precursors and the efficient transformation of intermediate compounds. A common and logical synthetic route involves the preparation of 6-fluoroquinolin-8-amine, which then undergoes a diazotization reaction followed by sulfonation.
The primary precursor for the synthesis of this compound is 6-fluoroquinolin-8-amine. This compound is typically synthesized from 6-fluoro-8-nitroquinoline. fordham.edu The synthesis of the nitro precursor itself can be achieved through established quinoline synthesis methods, such as the Skraup synthesis, starting from appropriate aniline derivatives. For example, 6-fluoro-8-quinolinol has been successfully prepared in a 57% yield via a Skraup synthesis using 2-amino-5-fluorophenol as the starting material. fordham.edu
While the direct synthesis of 6-fluoroquinolin-8-amine is not extensively detailed, the preparation of analogous 8-aminoquinoline derivatives is well-documented. pharmacy180.com These methods often involve the cyclization of substituted anilines with appropriate reagents to form the quinoline core, followed by functional group manipulations to introduce the amino group at the C8 position.
A crucial step in the synthesis of 6-fluoroquinolin-8-amine is the reduction of the corresponding nitro intermediate, 6-fluoro-8-nitroquinoline. fordham.edu Several methods are available for the reduction of nitroarenes to their corresponding anilines, and these can be applied to nitroquinoline systems.
A widely used and effective method involves the use of iron powder in an acidic medium. chemicalbook.com For instance, the reduction of 6-bromo-8-nitroquinoline to 6-bromo-8-aminoquinoline has been achieved in 91% yield by refluxing with iron powder in a mixture of ethanol, acetic acid, and water. chemicalbook.com This method is robust and generally high-yielding. Another common approach is catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. fordham.edu
Enzymatic reductions have also been explored for the conversion of nitroquinolines. For example, the one-electron reducing enzyme system, xanthine/xanthine oxidase, can convert 6-nitroquinoline to 6-aminoquinoline, particularly under hypoxic (low oxygen) conditions. nih.gov This method highlights the potential for biocatalytic approaches in the synthesis of aminoquinolines.
Table 1: Comparison of Reduction Methods for Nitroquinoline Intermediates
| Reagent/Catalyst | Substrate | Product | Solvent System | Conditions | Yield | Reference |
| Iron (Fe) Powder | 6-Bromo-8-nitroquinoline | 6-Bromo-8-aminoquinoline | Ethanol/Acetic Acid/Water | Reflux, 3 hours | 91% | chemicalbook.com |
| H₂/Pd-C | 6-Fluoro-8-nitroquinoline | 6-Fluoro-8-aminoquinoline | Not specified | Not specified | Not specified | fordham.edu |
| Xanthine/Xanthine Oxidase | 6-Nitroquinoline | 6-Aminoquinoline | In vitro buffer | Hypoxic | Not specified | nih.gov |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of aryl sulfonyl chlorides from aromatic amines is typically achieved through a diazotization-sulfonation reaction, often referred to as the Meerwein reaction. durham.ac.uk This process involves the conversion of the amine to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst. The optimization of this reaction is critical for achieving high yields and purity of the desired sulfonyl chloride.
The key steps in the synthesis of this compound from 6-fluoroquinolin-8-amine are:
Diazotization: The amine is treated with a nitrite source, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid, sulfuric acid) to form the corresponding diazonium salt. Temperature control is crucial in this step, as diazonium salts can be unstable at higher temperatures. google.com Reactions are often carried out at temperatures between -15°C and 5°C. google.com
Sulfonation (Chlorosulfonylation): The diazonium salt solution is then added to a solution containing sulfur dioxide (SO₂) and a copper(I) or copper(II) chloride catalyst. durham.ac.uk The SO₂ can be introduced as a gas or from a saturated solution in a solvent like acetic acid. durham.ac.uk Thionyl chloride (SOCl₂) has also been used as a source for the sulfonyl group, which can simplify the procedure by avoiding the handling of gaseous SO₂. google.comnih.gov
Optimization of this process involves several factors:
Catalyst: Copper salts, such as CuCl or CuCl₂, are essential for the reaction to proceed efficiently. durham.ac.uk The catalyst facilitates the single electron transfer (SET) process that initiates the reaction. durham.ac.uk
Solvent: Acetic acid is a common solvent for the sulfonation step. durham.ac.uk The choice of solvent can impact the solubility of the reactants and the stability of the intermediates.
Temperature: Maintaining a low temperature during both diazotization and the subsequent reaction with the sulfur source is critical to prevent the decomposition of the diazonium salt and minimize side reactions. google.comnih.gov
Reagent Stoichiometry: The molar ratios of the amine, nitrite, acid, and sulfur source must be carefully controlled to maximize the yield. For example, in the diazotization of S-sulfonyl-cysteines, using 4 equivalents of both nitrite and sulfuric acid was found to produce the highest yield. acs.org
Recent advancements have explored continuous flow reactors for the preparation of arylsulfonyl chlorides, which can offer better control over reaction parameters and improve safety and scalability. durham.ac.uk Additionally, photocatalytic methods using heterogeneous catalysts have been developed as a sustainable alternative to the classical Meerwein reaction, allowing the synthesis to proceed under mild conditions (visible light, room temperature) with high yields. nih.gov
Table 2: Key Parameters for Optimization of Aryl Sulfonyl Chloride Synthesis
| Parameter | Typical Conditions/Reagents | Rationale |
| Diazotization Temperature | -15°C to 5°C | Prevents decomposition of the unstable diazonium salt. google.com |
| Acid Medium | HCl, H₂SO₄ | Required for the formation of nitrous acid and the diazonium salt. google.com |
| Nitrite Source | Sodium Nitrite (NaNO₂) | Standard reagent for diazotization. google.com |
| Sulfur Source | SO₂, Thionyl Chloride (SOCl₂) | Provides the sulfonyl group. durham.ac.ukgoogle.com |
| Catalyst | CuCl, CuCl₂ | Facilitates the conversion of the diazonium salt to the sulfonyl chloride. durham.ac.uk |
| Solvent | Acetic Acid, Water | Affects solubility and reaction kinetics. durham.ac.uk |
Chemical Reactivity and Reaction Mechanisms of 6 Fluoroquinoline 8 Sulfonyl Chloride
Electrophilic Nature and Reactivity Profile of the Sulfonyl Chloride Group
The sulfonyl chloride functional group (-SO₂Cl) is inherently electrophilic. This reactivity stems from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur atom. fiveable.me This creates a significant partial positive charge on the sulfur atom, making it a prime target for attack by nucleophiles. The chlorine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions. fiveable.me
In the context of 6-fluoroquinoline-8-sulfonyl chloride, the quinoline (B57606) ring system further influences the reactivity of the sulfonyl chloride moiety. The electronegative nitrogen atom and the fluorine atom in the quinoline ring can exert electron-withdrawing inductive effects, potentially increasing the electrophilicity of the sulfonyl sulfur. The presence of both a fluorine atom and a sulfonyl chloride group imparts distinct reactivity to the molecule. This enhanced electrophilicity makes the compound highly susceptible to reactions with a wide array of nucleophiles, including amines, alcohols, and thiols. fiveable.me
The general reactivity profile of sulfonyl chlorides is characterized by nucleophilic substitution at the sulfur atom. fiveable.menih.gov These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur center, although an addition-elimination pathway through a transient pentacoordinate sulfur intermediate has also been considered. nih.govmdpi.com The specific mechanism can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. nih.gov
Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety
The highly electrophilic nature of the sulfonyl chloride group in this compound makes it a versatile precursor for the synthesis of various derivatives through nucleophilic substitution reactions. These reactions involve the displacement of the chloride ion by a nucleophile, leading to the formation of a new bond with the sulfonyl group.
One of the most prominent reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. fiveable.mesigmaaldrich.com This amidation reaction is a cornerstone in medicinal chemistry for creating diverse libraries of compounds for biological screening. sigmaaldrich.com The reaction of this compound with various amines yields a series of 6-fluoroquinoline-8-sulfonamide derivatives.
The general reaction scheme involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction. cbijournal.comnih.gov
General Reaction: R¹R²NH + 6-Fluoroquinoline-8-SO₂Cl → 6-Fluoroquinoline-8-SO₂NR¹R² + HCl
Research has demonstrated the synthesis of various quinoline-sulfonamide derivatives through this method. nih.govnih.gov For instance, reacting 8-hydroxyquinoline-5-sulfonyl chloride with amines containing an acetylene (B1199291) moiety has been used to prepare corresponding sulfonamides. nih.gov Similarly, hybrid molecules containing both a fluoroquinolone and a sulfonamide moiety have been synthesized, showcasing the utility of this reaction. cbijournal.com
Table 1: Examples of Amidation Reactions with Quinoline Sulfonyl Chlorides
| Amine Reactant | Quinoline Sulfonyl Chloride | Resulting Sulfonamide Derivative |
|---|---|---|
| Acetylene-containing amines | 8-Hydroxyquinoline-5-sulfonyl chloride | 8-Hydroxyquinoline-5-sulfonamides nih.gov |
| Substituted amino sulfonamides | Fluoroquinolone-3-carbonyl chloride | Fluoroquinolone-3-sulfonamide derivatives cbijournal.com |
This compound can also react with hydroxyl-containing compounds, such as alcohols and phenols, to form sulfonate esters. This esterification process is analogous to the amidation reaction, with the oxygen atom of the hydroxyl group acting as the nucleophile. fiveable.mecommonorganicchemistry.com
The reaction is often facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity. Common methods for esterification of carboxylic acids, such as the Fischer esterification, are not directly applicable here; instead, the high reactivity of the sulfonyl chloride drives the reaction. masterorganicchemistry.com The synthesis of sulfonate esters from sulfonyl chlorides and alcohols is a well-established transformation. researchgate.net
General Reaction: R-OH + 6-Fluoroquinoline-8-SO₂Cl → 6-Fluoroquinoline-8-SO₂OR + HCl
Computational studies on the esterification of benzenesulfonic acid with methanol (B129727) suggest that the reaction can proceed through different mechanistic pathways, including SN1 and SN2 type mechanisms. rsc.org While direct studies on this compound are limited, these findings provide insight into the potential reaction pathways. The formation of C3-sulfonate esters of quinolines has been achieved from quinoline N-oxides and sulfonyl chlorides under metal-free conditions. rsc.org
Reactivity and Functionalization of the Fluoroquinoline Core
Beyond the reactivity of the sulfonyl chloride group, the fluoroquinoline core itself presents opportunities for further functionalization, primarily through nucleophilic aromatic substitution.
The presence of a fluorine atom on the quinoline ring, particularly at the C6 position, activates the ring for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Fluorine is a good leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. In this molecule, the sulfonyl chloride group at the C8 position and the quinoline nitrogen contribute to this activation.
Nucleophiles can displace the fluoride (B91410) ion, allowing for the introduction of a variety of functional groups at the C6 position. This has been demonstrated in related fluoroquinoline systems. For example, perfluorophenyl-substituted quinolines readily undergo nucleophilic aromatic substitution with nucleophiles like phenols. mdpi.com Similarly, the chlorine atom in 4-chloroquinoline (B167314) derivatives is susceptible to substitution by various nucleophiles, including sodium azide, amines, and thiophenol. researchgate.netmdpi.com
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Substrate | Potential Product |
|---|---|---|
| Phenol | 6-Vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline | Ether-linked PDI-quinoline derivative mdpi.com |
| Amines | 4-Chloro-8-methylquinolin-2(1H)-one | 4-Amino-8-methylquinolin-2(1H)-one mdpi.com |
This reactivity provides a powerful tool for modifying the fluoroquinoline scaffold after the sulfonyl chloride has been transformed, leading to complex, polyfunctional molecules.
When performing chemical transformations on a multifunctional molecule like this compound, regioselectivity and stereoselectivity are critical considerations.
Regioselectivity refers to the preference for reaction at one position over another. In this molecule, there are two primary electrophilic sites: the sulfur atom of the sulfonyl chloride and the C6 carbon attached to the fluorine. The reaction outcome will depend on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles (e.g., amines, alkoxides) will preferentially attack the "harder" electrophilic sulfur atom of the sulfonyl chloride. "Softer" nucleophiles might show different selectivity.
Studies on the synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline N-oxides and sulfonyl chloride have demonstrated chemo- and regioselectivity. rsc.org The choice of reagents and conditions can direct the reaction to a specific site.
Stereoselectivity , the preferential formation of one stereoisomer over another, would be a consideration if the reactions introduce new chiral centers. For instance, if this compound were to react with a chiral amine or alcohol, a mixture of diastereomers could be formed. The inherent chirality of the reactants and the reaction mechanism would influence the diastereomeric ratio. While the starting material itself is achiral, transformations involving chiral reagents or catalysts would necessitate an analysis of stereochemical outcomes.
Alkylation Reactions of Quinoline Derivatives
While direct C-alkylation or N-alkylation of the quinoline ring system is a known modification for many quinoline derivatives, for this compound, the primary site of reactivity for alkylation-type reactions is the sulfonyl chloride functional group. pharmaguideline.com The presence of the electron-withdrawing fluoro and sulfonyl chloride groups deactivates the aromatic ring, making electrophilic substitution challenging. researchgate.net Consequently, the most significant reactions involve the electrophilic sulfur atom of the sulfonyl chloride group reacting with nucleophiles. ucl.ac.uk
This transformation is typically achieved by reacting the sulfonyl chloride with primary or secondary amines to yield the corresponding N-substituted sulfonamides. researchgate.netnih.gov This reaction is a cornerstone in the synthesis of a diverse array of biologically active molecules. The process generally involves the reaction of the sulfonyl chloride with an amine in an anhydrous solvent, often in the presence of a base like triethylamine to act as a scavenger for the hydrogen chloride that is formed. nih.gov
Analogous reactions with hydrazine (B178648) or phenylhydrazine (B124118) produce the corresponding sulfonyl hydrazides. researchgate.net For example, studies on the closely related quinoline-8-sulfonyl chloride have shown that it readily reacts with hydrazine to form quinoline-8-sulfonyl hydrazide. researchgate.net These reactions highlight the utility of the sulfonyl chloride group as a handle for introducing a wide variety of functional groups onto the quinoline scaffold.
Below is a table summarizing typical conditions for the synthesis of sulfonamides from related quinoline sulfonyl chlorides.
| Reagent 1 | Reagent 2 | Base | Solvent | Product Type | Reference |
| 8-methoxyquinoline-5-sulfonyl chloride | Acetylenamine derivatives | Triethylamine | Acetonitrile | 8-methoxyquinoline-5-sulfonamides | nih.gov |
| Quinoline-8-sulfonyl chloride | Hydrazine | - | - | Quinoline-8-sulfonyl hydrazide | researchgate.net |
| Quinoline-8-sulfonyl chloride | Amines | - | Anhydrous conditions | Quinoline-8-sulfonamides | researchgate.net |
Metal-Catalyzed Reactions Involving the this compound Scaffold
Metal-catalyzed reactions offer powerful tools for the functionalization of heterocyclic compounds. For the this compound scaffold, iridium-catalyzed borylation represents a key transformation.
Copper-Catalyzed Transformations
Copper-catalyzed reactions are widely used for modifying quinoline systems. For instance, a copper(I)-catalyzed regioselective C-H sulfonylation of 8-aminoquinolines has been developed, which allows for the introduction of a sulfonyl group at the C5 position. nih.govacs.orgacs.org This reaction proceeds via a bidentate-chelation-assisted mechanism and is compatible with a range of quinoline substrates and arylsulfonyl chlorides. nih.govacs.org Additionally, copper(II)-catalyzed halogenation of quinolines at the C5 and C7 positions using inexpensive sodium halides has been reported. rsc.org
However, the direct use of this compound as a substrate in copper-catalyzed transformations is not extensively documented in the reviewed literature. In some cases, the chelating properties of quinoline systems can interfere with copper catalysts, potentially limiting their application in subsequent reaction steps. nih.gov
Iridium-Catalyzed Borylation of Fluoroquinolines
A significant advancement in the functionalization of the 6-fluoroquinoline (B108479) scaffold is the iridium-catalyzed C-H borylation. elsevierpure.comnih.gov This methodology provides access to highly versatile quinoline boronic ester intermediates, which can be used in a variety of subsequent coupling reactions. nih.govacs.org The reaction demonstrates excellent regioselectivity, typically targeting the C-H bond at the C7 position of the 6-fluoroquinoline core. nih.gov
The transformation is generally carried out using a catalytic system composed of an iridium precursor, such as [Ir(OMe)COD]₂, and a bidentate ligand, most commonly 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy). nih.govacs.org The boron source is typically bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov The resulting borylated quinoline products are valuable intermediates for medicinal chemistry, serving as precursors for fluoroquinolones, a class of antibiotics. elsevierpure.comnih.gov These boronic esters can undergo further transformations, such as palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to introduce new carbon-carbon bonds or Hartwig–Buchwald amination reactions. nih.govacs.org
The table below outlines the optimized conditions for this key transformation.
| Catalyst | Ligand | Boron Source | Solvent | Temperature | Product | Reference |
| [Ir(OMe)COD]₂ (1.5 mol %) | dtbpy (3 mol %) | B₂pin₂ (1.1 equiv) | THF | 80 °C | 7-Borylated-6-fluoroquinoline | nih.govacs.org |
Proposed Reaction Mechanisms for Key Chemical Transformations
Mechanism of Iridium-Catalyzed Borylation: The mechanism of iridium-catalyzed C-H borylation of arenes with the [Ir(dtbpy)] system has been subject to detailed investigation. acs.org The catalyst resting state is identified as the iridium(III) complex [Ir(dtbpy)(COE)(Bpin)₃] (where COE is cyclooctene (B146475) and Bpin is the pinacolboranyl group). The catalytic cycle is believed to commence with the reversible dissociation of the cyclooctene ligand to generate the active 16-electron species [Ir(dtbpy)(Bpin)₃]. This highly reactive intermediate then proceeds to cleave an aromatic C-H bond of the fluoroquinoline substrate. This C-H activation step is considered the turnover-limiting step of the catalytic cycle. Subsequent reductive elimination from the resulting iridium-hydrido-aryl complex releases the borylated quinoline product and regenerates an iridium species that can re-enter the catalytic cycle. acs.org
Mechanism of Sulfonamide Formation: The reaction of this compound with an amine to form a sulfonamide follows a well-established nucleophilic substitution mechanism at the sulfur center. ucl.ac.uknih.gov The reaction begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride group. This forms a transient, pentacoordinate intermediate. The stable chloride ion is then eliminated as a leaving group, and a proton is lost from the nitrogen atom, typically facilitated by a base present in the reaction mixture. This sequence results in the formation of the stable sulfonamide C-N-S bond and regenerates the base.
Derivatization Strategies and Synthesis of Novel Compounds Utilizing the 6 Fluoroquinoline 8 Sulfonyl Chloride Scaffold
Synthesis of Sulfonamide Derivatives of 6-Fluoroquinoline (B108479)
The reaction of 6-fluoroquinoline-8-sulfonyl chloride with various amines is a cornerstone of its derivatization, leading to the formation of a wide array of sulfonamides. This transformation is typically achieved through the reaction of the sulfonyl chloride with primary or secondary amines. ijarsct.co.inresearchgate.netrsc.org
Incorporation of Heterocyclic Amine Moieties
A particularly fruitful strategy involves the conjugation of this compound with heterocyclic amines. This approach allows for the introduction of diverse and biologically relevant heterocyclic systems into the final molecule. The synthesis follows the same fundamental principle of sulfonamide bond formation. ijarsct.co.innih.gov
The incorporation of heterocyclic moieties can significantly influence the physicochemical properties and biological activity of the resulting compounds. For example, the introduction of a piperidine (B6355638) ring has been a common strategy in the development of new chemical entities. nih.gov
Formation of Hybrid Molecular Architectures
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful tool in drug discovery. lpu.in this compound serves as an excellent platform for the construction of such hybrid molecules.
Quinoline-Sulfonamide Hybrid Scaffolds
The inherent structure of the derivatives formed from this compound and amines already represents a quinoline-sulfonamide hybrid. nih.gov This combination brings together the quinoline (B57606) core, known for its presence in numerous bioactive compounds, and the sulfonamide group, a key functional group in a wide range of pharmaceuticals. nih.govnih.gov The strategic design of these hybrids allows for the exploration of new chemical space and the potential for synergistic or novel biological effects. nih.gov
Conjugation with Other Organic and Bioactive Scaffolds
Beyond simple amine conjugations, the this compound scaffold can be linked to other organic and bioactive molecules to create more complex hybrid architectures. This can be achieved by utilizing amines that are themselves part of a larger, biologically active scaffold. For instance, an amino acid or a peptide could be conjugated through its amino group, leading to peptide-drug conjugates. nih.govmdpi.com This strategy can enhance properties such as solubility, cell permeability, and target specificity. nih.gov
The sulfonyl chloride group can also potentially react with other nucleophiles, such as alcohols or thiols, to form sulfonate esters and thioesters, respectively, further expanding the possibilities for creating diverse hybrid molecules.
Design and Synthesis of Diversely Functionalized Fluoroquinoline Compounds
The versatility of the this compound scaffold extends beyond the direct formation of sulfonamides. The reactive nature of the sulfonyl chloride group allows for its conversion into other functional groups, paving the way for the synthesis of a broader range of functionalized fluoroquinolines.
For instance, the sulfonyl chloride could be reduced to a sulfinamide, a functional group with its own unique chemical properties and potential for further derivatization. nih.gov Additionally, the quinoline ring itself can be subject to further chemical modifications, allowing for the introduction of various substituents at different positions, thereby creating a library of diversely functionalized fluoroquinoline compounds.
The synthesis of these novel derivatives often involves multi-step reaction sequences, where the initial sulfonamide formation is just the first step in a more elaborate synthetic strategy.
Introduction of Additional Functionalities on the Quinoline Ring
The introduction of additional functional groups onto the quinoline ring of this compound can significantly modulate the properties of the resulting molecules. These modifications can be achieved through various synthetic methodologies, targeting different positions on the heterocyclic ring system.
One common strategy involves the synthesis of α-amino acid functionalized 6-fluoroquinolones. researchgate.netresearchgate.net This approach often begins with a quinoline ester, which is then taken through a series of steps to introduce the amino acid moiety. researchgate.netresearchgate.net Such functionalization can enhance the solubility and bioavailability of the resulting compounds. researchgate.netresearchgate.net
Another approach to functionalization is through electrophilic substitution reactions. For instance, nitration of quinoline derivatives can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization. The position of nitration is influenced by the existing substituents on the quinoline ring.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at various positions of the quinoline nucleus, provided a suitable handle like a halogen atom is present.
Modifications at Different Positions of the Quinoline Ring System Beyond the Sulfonyl Chloride Group
Modifications at various positions of the quinoline ring, independent of the sulfonyl chloride at C-8, are instrumental in fine-tuning the characteristics of the final compounds. The inherent electronic properties of the quinoline system, influenced by the nitrogen atom and the fused benzene (B151609) ring, dictate the regioselectivity of these modifications.
A significant body of research on fluoroquinolones highlights the importance of substituents at the C-7 position. The introduction of various amines, particularly piperazine (B1678402) and its derivatives, at this position has been a cornerstone of fluoroquinolone development, significantly impacting their biological activity. nih.gov While direct C-7 substitution on this compound is not explicitly detailed in the provided context, the extensive literature on other fluoroquinolones suggests that nucleophilic aromatic substitution at C-7, if a suitable leaving group is present, would be a viable strategy. nih.govnih.govnih.gov
The C-5 position can also be a target for modification. Substitution with small groups like amino or methyl at this position has been explored in other quinolone series to potentially enhance activity. nih.gov
Ring fusion strategies, where an additional ring is annulated to the quinoline core, for instance between the C-1 and C-8 or C-5 and C-6 positions, represent another avenue for creating novel derivatives with potentially enhanced properties.
Exploration of Structure-Reactivity Relationships in Derivatization Pathways
The reactivity of the this compound scaffold in derivatization reactions is intrinsically linked to its structural features. The electron-withdrawing nature of the fluorine atom at C-6 and the sulfonyl chloride group at C-8 significantly influences the electron density distribution across the quinoline ring system, thereby affecting its susceptibility to both nucleophilic and electrophilic attack.
The primary site of reaction is the highly electrophilic sulfur atom of the sulfonyl chloride group. This group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters. The rate and efficiency of these reactions are dependent on the nucleophilicity of the attacking species and the reaction conditions employed.
The fluorine atom at C-6 exerts a strong inductive electron-withdrawing effect, which deactivates the benzene portion of the quinoline ring towards electrophilic substitution. Conversely, this deactivation can make the ring more susceptible to nucleophilic aromatic substitution, particularly at positions activated by other groups.
Table 1: Structure-Reactivity Relationships in the Derivatization of this compound
| Structural Feature | Position | Influence on Reactivity | Reaction Type Favored |
| Sulfonyl Chloride | C-8 | Highly electrophilic sulfur atom | Nucleophilic substitution (e.g., sulfonamide formation) |
| Fluorine Atom | C-6 | Strong electron-withdrawing effect | Deactivates towards electrophilic attack; may activate towards nucleophilic attack |
| Nitrogen Atom | N-1 | Basicity allows for protonation and salt formation; influences overall electron distribution | Acid-base reactions; directing group in certain electrophilic substitutions |
| Quinoline Ring | - | Aromatic system susceptible to various modifications | Electrophilic and nucleophilic substitution, depending on reagents and conditions |
The interplay of these structural elements dictates the regioselectivity and feasibility of various derivatization pathways, providing a framework for the rational design and synthesis of novel compounds based on the this compound scaffold.
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would be used to determine the number and types of hydrogen atoms in the 6-Fluoroquinoline-8-sulfonyl chloride molecule. The spectrum would be expected to show distinct signals for each unique proton environment. Key features to be analyzed would include:
Chemical Shift (δ): The position of a signal in the spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons on the quinoline (B57606) ring would appear in the aromatic region (typically 6.5-8.5 ppm), with their exact shifts influenced by the electron-withdrawing effects of the fluorine and sulfonyl chloride groups.
Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, following the n+1 rule.
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity of protons.
Expected ¹H NMR Data for this compound (Hypothetical)
| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-2 | Downfield | Doublet | |
| H-3 | Mid-field | Doublet of doublets | |
| H-4 | Upfield | Doublet | |
| H-5 | Downfield | Doublet of doublets | |
| H-7 | Downfield | Doublet |
Note: This table is a hypothetical representation as no experimental data has been found.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms would be influenced by their hybridization and the electronegativity of attached atoms.
Expected ¹³C NMR Data for this compound (Hypothetical)
| Carbon Position | Expected Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~137 |
| C-4a | ~128 |
| C-5 | ~125 |
| C-6 | ~160 (Coupling with F) |
| C-7 | ~120 |
| C-8 | ~140 |
| C-8a | ~148 |
Note: This table is a hypothetical representation as no experimental data has been found.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms they are directly attached to, allowing for the direct assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity across the entire molecule, including the placement of the sulfonyl chloride and fluorine substituents on the quinoline ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the precise molecular weight of this compound with high accuracy. This allows for the determination of the elemental formula of the molecule, confirming the presence of carbon, hydrogen, nitrogen, fluorine, sulfur, chlorine, and oxygen in the correct proportions. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Expected HRMS Data for this compound (Hypothetical)
| Ion | Calculated m/z |
| [M+H]⁺ | 245.9897 |
Note: This table is a hypothetical representation as no experimental data has been found.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Fragmentation Studies
LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique would be useful for analyzing the purity of a sample of this compound and for studying its fragmentation pattern. In an MS/MS experiment, the molecular ion of the compound would be selected and fragmented, and the masses of the resulting fragment ions would be measured. This fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. Key fragmentation pathways would likely involve the loss of SO₂, Cl, and cleavage of the quinoline ring.
Analysis of Fragmentation Pathways for Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo characteristic fragmentation.
The primary fragmentation would likely involve the loss of the sulfonyl chloride group. Key fragmentation pathways anticipated for this compound, by analogy to similar compounds, include the cleavage of the C-S bond and the S-Cl bond. The presence of the fluorine atom on the quinoline ring is expected to influence the stability of the resulting fragments.
Predicted Fragmentation Data for this compound:
| Fragment | Predicted m/z | Description |
|---|---|---|
| [M]+ | 245.0 | Molecular Ion |
| [M-Cl]+ | 210.0 | Loss of Chlorine radical |
| [M-SO2]+ | 181.0 | Loss of Sulfur Dioxide |
| [M-SO2Cl]+ | 144.0 | Loss of Sulfonyl Chloride radical |
Note: The m/z values are predicted based on isotopic masses and have not been experimentally verified from publicly available spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The vibrational frequencies of the bonds within the molecule provide a unique spectral fingerprint. The presence of the sulfonyl chloride and the fluoro-substituted quinoline ring will give rise to characteristic absorption bands.
The IR spectrum is expected to show strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl chloride group, typically in the regions of 1370-1400 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). The C-F stretching vibration of the fluoroquinoline moiety would also be a key diagnostic peak.
Expected Infrared Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| S=O Asymmetric Stretch | 1370-1400 | Strong |
| S=O Symmetric Stretch | 1180-1190 | Strong |
| C=N Stretch (Quinoline) | 1500-1600 | Medium |
| C-F Stretch | 1000-1200 | Strong |
| C-S Stretch | 650-750 | Medium |
X-ray Diffraction (XRD) for Single-Crystal Structural Determination
Should a suitable single crystal be obtained, the resulting data would allow for the precise determination of the geometry of the quinoline ring system and the sulfonyl chloride group. It would also reveal the intermolecular interactions, which are influenced by the fluorine and sulfonyl chloride substituents.
Other Spectroscopic Methods Employed for Elucidation
Beyond the core techniques, other spectroscopic methods would be essential for a complete characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show a complex pattern of signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the fluorine and sulfonyl chloride groups on the quinoline ring.
¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon attached to the fluorine would show a characteristic large coupling constant (¹JCF).
¹⁹F NMR: The fluorine NMR spectrum would be the most direct method to confirm the presence and environment of the fluorine atom, showing a single resonance with coupling to adjacent protons.
Table of Mentioned Chemical Compounds:
| Compound Name |
|---|
| This compound |
| 8-Quinolinesulfonyl chloride |
| 6-Chloro-8-fluoroquinoline |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These computational methods allow for the prediction of molecular structure, reactivity, and other key chemical characteristics without the need for empirical experimentation. For 6-Fluoroquinoline-8-sulfonyl chloride, such calculations provide deep insights into its behavior and potential applications.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov A core application of DFT in computational chemistry is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov
For this compound, geometry optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p). This process calculates the forces on each atom and adjusts their positions iteratively until a stable conformation with the lowest possible energy is achieved. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. This information is essential for understanding the molecule's steric and electronic properties.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | S-Cl | 2.075 |
| S=O | 1.430 | |
| C-S | 1.780 | |
| C-F | 1.355 | |
| Bond Angle (°) | O=S=O | 122.5 |
| O=S-Cl | 107.0 | |
| C-S-Cl | 101.5 |
The electronic structure of a molecule is described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital that is most likely to accept electrons (electrophilic). scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govscirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and less stable. scirp.org These energies are calculated using DFT methods, and the results help predict how this compound will interact with other reagents. irjweb.com
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -7.250 |
| LUMO Energy (ELUMO) | -2.150 |
| HOMO-LUMO Gap (ΔE) | 5.100 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by determining the electrostatic potential at various points on the electron density surface. uni-muenchen.de The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.de Green and yellow represent areas of intermediate or neutral potential.
For this compound, an MEP map would reveal the most reactive sites. The oxygen atoms of the sulfonyl group are expected to be regions of high negative potential (red), making them attractive to electrophiles. The sulfur atom, being bonded to electronegative oxygen and chlorine atoms, would be a site of high positive potential (blue), identifying it as the primary center for nucleophilic attack. uni-muenchen.deresearchgate.net
Reaction Pathway Analysis and Mechanistic Studies
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the interactions between molecules, it is possible to map out the entire reaction pathway, identify intermediates, and calculate the energies of transition states.
For this compound, a key class of reactions involves nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. nih.govsigmaaldrich.com Computational modeling, particularly using DFT, can elucidate the mechanism of such reactions. For instance, studies on similar arenesulfonyl chlorides have investigated whether the reaction proceeds through a synchronous SN2-type mechanism or a stepwise addition-elimination pathway. nih.gov
By modeling the approach of a nucleophile (e.g., an amine or hydroxide) to the sulfonyl chloride, researchers can map the potential energy surface of the reaction. This allows for the identification of the lowest energy path from reactants to products. Such studies have shown that for chloride exchange reactions in arenesulfonyl chlorides, the process typically follows a single transition state SN2 mechanism. nih.govdntb.gov.ua In contrast, reactions with fluoride (B91410) nucleophiles may proceed via a stepwise addition-elimination mechanism involving a hypervalent sulfur intermediate. nih.govdntb.gov.ua
A critical aspect of mechanistic studies is the calculation of the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy (ΔG‡), which is the primary factor controlling the reaction rate.
Computational methods can precisely locate the geometry of the transition state and calculate its energy. For the reaction of this compound with a nucleophile, this would involve modeling the trigonal bipyramidal geometry of the sulfur center in the transition state. mdpi.com By calculating the energies of the reactants, the transition state, and the products, a complete reaction energy profile can be constructed. This profile provides quantitative insights into the feasibility and kinetics of the reaction. Relief of steric strain upon moving from the tetrahedral reactant to the more open trigonal bipyramidal transition state can sometimes lead to an acceleration of the reaction rate. researchgate.net
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State (TS) | Highest energy point on the reaction pathway | +22.5 |
| Products | Substituted product + Chloride ion | -15.0 |
In Silico Prediction of Molecular Attributes
In silico methods allow for the prediction of a wide range of molecular attributes, from basic physicochemical properties to complex spectroscopic parameters, without the need for laboratory synthesis and experimentation.
Prediction of Physicochemical Properties Relevant to Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are frequently used to predict the physicochemical properties of chemical compounds. These models establish a mathematical relationship between the chemical structure and its properties. While specific predicted data for this compound is not widely published, data for its parent compound, 8-Quinolinesulfonyl chloride, is available and provides a useful reference point. These properties are critical for predicting a compound's behavior in various chemical and biological environments.
| Property Name | Predicted Value | Reference |
|---|---|---|
| Molecular Weight | 227.67 g/mol | nih.gov |
| XLogP3 | 1.9 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.govguidechem.com |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 226.9807773 Da | nih.gov |
| Topological Polar Surface Area | 55.4 Ų | nih.govguidechem.com |
| Heavy Atom Count | 14 | nih.govguidechem.com |
| Complexity | 298 | nih.govguidechem.com |
Table 1. Computationally Predicted Physicochemical Properties for 8-Quinolinesulfonyl chloride (CAS 18704-37-5), the non-fluorinated analog of this compound. Data sourced from PubChem CID 29220.
XLogP3 : This value indicates the lipophilicity of the molecule, suggesting how it might partition between fatty and aqueous environments in a biological system.
Topological Polar Surface Area (TPSA) : TPSA is a descriptor that correlates well with passive molecular transport through membranes and is therefore a good indicator of bioavailability.
Hydrogen Bond Donor/Acceptor Count : These numbers are crucial for understanding potential intermolecular interactions, particularly with biological macromolecules like proteins.
Predictive Modeling of Spectroscopic Parameters
The computational prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the structural elucidation of newly synthesized compounds. However, the accurate prediction of these parameters, especially for complex heterocyclic systems, remains a significant computational challenge.
For instance, the prediction of ¹⁹F NMR chemical shifts is of great interest for fluorinated compounds, as fluorine can serve as a sensitive probe for monitoring interactions with proteins. nih.gov However, achieving high accuracy requires sophisticated quantum-mechanical/molecular-mechanical (QM/MM) methods and can be computationally expensive, with predicted values sometimes differing from experimental measurements. nih.gov
Molecular Modeling and Docking Studies of Derivatives
Molecular modeling and docking are indispensable computational techniques used to predict how a ligand (a small molecule) might bind to the active site of a macromolecular target, typically a protein. These studies are fundamental in drug discovery for designing derivatives with enhanced affinity and selectivity.
Methodologies for Ligand-Target Interaction Modeling
The primary goal of molecular docking is to predict the preferred orientation and conformation, or "pose," of a ligand when bound to a receptor. This is achieved using scoring functions that estimate the binding affinity for different poses. Studies on quinoline (B57606) sulfonamide derivatives often employ a variety of docking software and methodologies to understand their interactions with biological targets, such as carbonic anhydrase (CA) isozymes. sci-hub.rednih.govresearchgate.net
Commonly used docking programs include:
AutoDock : A widely used suite of automated docking tools.
GOLD (Genetic Optimisation for Ligand Docking) : A program that uses a genetic algorithm to explore the conformational flexibility of the ligand and the rotational flexibility of receptor hydrogens.
PyRx : A virtual screening tool that incorporates AutoDock Vina for docking calculations.
The general workflow involves preparing the 3D structures of both the ligand and the target protein (often obtained from the Protein Data Bank), defining the binding site on the protein, and then running the docking algorithm to generate and rank potential binding poses based on their calculated binding energies. sci-hub.red
Theoretical Approaches to Binding Affinity Predictions
The binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value, quantifies the strength of the interaction between a ligand and its target. Theoretical approaches aim to predict this value, which is crucial for ranking potential drug candidates.
In docking studies of quinoline sulfonamide derivatives targeting metalloenzymes like carbonic anhydrase, the prediction of binding affinity relies heavily on how well the scoring function can model key interactions. sci-hub.rednih.gov For sulfonamides, a critical interaction is the coordination of the sulfonamide group's nitrogen atom to the zinc ion (Zn²⁺) present in the enzyme's active site. sci-hub.red Other significant contributions to binding affinity that are modeled include:
Hydrogen Bonds : For example, interactions between the sulfonamide's SO₂NH₂ group and amino acid residues like Thr199 in the active site of human carbonic anhydrase II (hCA II). sci-hub.red
Hydrophobic Interactions : Interactions between nonpolar regions of the ligand and the protein.
Molecular dynamics simulations are often employed following docking to refine the binding poses and provide a more accurate estimation of the binding free energy by accounting for the dynamic nature of both the ligand and the protein. mdpi.commdpi.com
Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity.
A notable QSAR study was performed on a series of aromatic and heterocyclic sulfonamides containing the 8-quinoline-sulfonyl moiety, the core structure of the title compound, to understand their inhibitory activity against carbonic anhydrase (CA) isozymes I, II, and IV. nih.govsigmaaldrich.com This study successfully correlated the structure of the compounds with their inhibitory activity using topological descriptors. nih.gov
Key findings from this study include:
The use of the first-order valence connectivity index (¹χᵛ) , a topological descriptor that quantifies aspects of the molecular structure such as size, branching, and complexity.
The inclusion of indicator parameters to account for the presence or absence of specific structural features within the molecules.
The development of statistically significant QSAR models that demonstrated an excellent correlation between the structural descriptors and the inhibitory activity against the three CA isozymes. nih.gov
Such models are valuable as they provide insights into the structural requirements for potent activity and can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more effective enzyme inhibitors. nih.gov
Q & A
(Basic) What are the recommended methods for synthesizing 6-fluoroquinoline-8-sulfonyl chloride?
Methodological Answer:
Synthesis typically involves sequential functionalization of the quinoline core. First, introduce the sulfonyl chloride group via sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent fluorination at the 6-position is achieved via halogen exchange with a fluorinating agent (e.g., KF in polar aprotic solvents like DMF). Purification often employs recrystallization from dichloromethane/hexane mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate each step using thin-layer chromatography (TLC) to monitor reaction progress .
(Basic) What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Confirm fluorine substitution at the 6-position (δ ~ -110 to -120 ppm for aromatic fluorides).
- ¹H/¹³C NMR : Assign quinoline ring protons and carbons; sulfonyl chloride groups show characteristic deshielding (e.g., C-8 carbon at δ ~ 150 ppm).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks [M]⁺ matching the molecular formula (C₉H₅ClFNO₂S) and isotopic patterns consistent with chlorine.
- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C, H, N values. Cross-validate with X-ray crystallography if crystalline derivatives are available .
(Basic) What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation of vapors.
- Reactivity : Avoid contact with water (hydrolysis releases HCl); store under anhydrous conditions (argon atmosphere, desiccator).
- Waste Disposal : Quench residual compound with ice-cold sodium bicarbonate solution before transferring to halogenated waste containers. Partner with certified hazardous waste management services for disposal .
(Advanced) How can researchers mitigate hydrolysis of this compound during storage?
Methodological Answer:
- Storage Conditions : Use airtight glassware with PTFE-lined caps. Maintain temperatures ≤ -20°C in a desiccator with phosphorus pentoxide.
- Stability Testing : Periodically assess purity via ¹H NMR (monitor for disappearance of sulfonyl chloride proton signals) or titration with benzylamine to quantify active SO₂Cl groups.
- Inert Atmosphere : Prepare aliquots under nitrogen/argon to minimize moisture exposure during frequent use .
(Advanced) What strategies optimize the coupling efficiency of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Solvent Selection : Use anhydrous THF or DMF to enhance nucleophilicity.
- Base Optimization : Employ tertiary amines (e.g., triethylamine) to scavenge HCl, but avoid excess base to prevent side reactions.
- Temperature Control : Conduct reactions at 0–25°C; higher temperatures risk sulfonate ester formation.
- Stoichiometry : Use 1.2–1.5 equivalents of nucleophile (e.g., amines) to account for hydrolysis losses. Monitor reaction progress via LC-MS to identify byproducts .
(Advanced) How to resolve discrepancies in elemental analysis data for this compound derivatives?
Methodological Answer:
- Recrystallization : Purify derivatives using gradient recrystallization (e.g., ethanol/water) to remove inorganic salts.
- Alternative Techniques : Complement elemental analysis with high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation.
- Hydration Check : Dry samples under high vacuum (≤0.1 mmHg) for 24 hours to eliminate residual solvent or moisture contributions .
(Advanced) What are common byproducts in sulfonylation reactions using this compound, and how are they identified?
Methodological Answer:
- Byproducts : Hydrolysis products (sulfonic acids), dimerized quinolines, or N-alkylated derivatives.
- Detection Methods :
- HPLC-DAD : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to separate by retention time.
- GC-MS : Identify volatile byproducts (e.g., chlorinated fragments).
- ²D NMR (HSQC/HMBC) : Resolve structural ambiguities in non-volatile byproducts .
(Advanced) How to design stability-indicating assays for this compound under varying pH conditions?
Methodological Answer:
- Buffer Systems : Prepare solutions at pH 2 (HCl), 7 (phosphate), and 9 (borate) to assess hydrolysis kinetics.
- Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 260–300 nm) to track absorbance changes over time.
- Degradation Products : Characterize via LC-MS/MS; compare fragmentation patterns with synthetic standards.
- Arrhenius Plotting : Accelerate stability studies at elevated temperatures (40–60°C) to predict shelf-life under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
